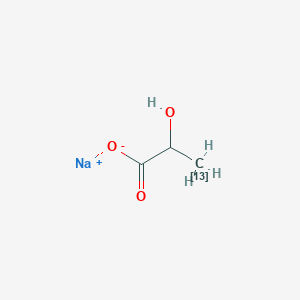![molecular formula C16H17ClFNO2 B15220084 (S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride](/img/structure/B15220084.png)
(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride is a compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a biphenyl moiety substituted with a fluorine atom and an amino acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride typically involves several stepsThe amino acid side chain is then attached through a series of reactions, including amination and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Useful for converting ketones or aldehydes to alcohols.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride: Similar structure but lacks the biphenyl moiety.
Flurbiprofen: A non-steroidal anti-inflammatory drug with a similar biphenyl structure but different functional groups.
Uniqueness
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H17ClFNO2 |
|---|---|
Poids moléculaire |
309.76 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-[2-(4-fluorophenyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C16H16FNO2.ClH/c17-14-7-5-11(6-8-14)15-4-2-1-3-12(15)9-13(10-18)16(19)20;/h1-8,13H,9-10,18H2,(H,19,20);1H/t13-;/m0./s1 |
Clé InChI |
NUBQANGSQGLASH-ZOWNYOTGSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)C2=CC=C(C=C2)F.Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(CN)C(=O)O)C2=CC=C(C=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)






![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)



